Zinc fluoroborate

Übersicht

Beschreibung

Zinc fluoroborate is an inorganic compound widely used in various high-technology applications, including textiles, chemical reactions, plating solutions, and glass production . It is known for its unique properties, such as flame retardancy and catalytic activity, making it a valuable compound in both industrial and research settings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Zinc fluoroborate can be synthesized through different methods, including mechanochemical reactions and wet methods. One common synthetic route involves the reaction between zinc fluoride and boron using high-energy ball milling . The reaction conditions, such as reactant molar ratio and milling duration, significantly affect the yield and purity of the product. For instance, a molar ratio of 0.8 and a milling duration of 3000 minutes can yield up to 83% pure this compound .

Industrial Production Methods: Another method involves the wet synthesis using fluoroboric acid and zinc oxide as reactants . This method is economical, green, and efficient, making it suitable for large-scale production. The reaction is typically carried out at a temperature of 90°C with a reactant mole ratio of 1:3 (zinc oxide to fluoroboric acid), resulting in a high yield of 97% and a purity of 98% .

Analyse Chemischer Reaktionen

Types of Reactions: Zinc fluoroborate undergoes various chemical reactions, including catalytic reactions and flame retardant applications. It is known to catalyze organic transformations such as the Biginelli condensation and epoxide ring opening .

Common Reagents and Conditions: In catalytic reactions, this compound is often used in aqueous solutions under mild conditions. For example, it can catalyze the Biginelli condensation at room temperature, leading to the formation of dihydropyrimidinones .

Major Products: The major products formed from these reactions include dihydropyrimidinones and other organic compounds, depending on the specific reaction and conditions used .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Epoxide Ring Opening

Zinc fluoroborate has been identified as an efficient catalyst for the epoxide ring-opening reaction with amines. Studies have demonstrated that zinc tetrafluoroborate hydrate can achieve high yields under solvent-free conditions, showcasing excellent chemo-, regio-, and stereoselectivity. The catalytic efficiency is attributed to its ability to activate both electrophiles and nucleophiles through coordination and hydrogen-bond formation .

Ring Expansion of Aziridines

In another study, zinc tetrafluoroborate was utilized to mediate the ring expansion of trans-aziridine-2-carboxylates. The results indicated that this compound effectively facilitated the transformation under mild conditions, further emphasizing its versatility as a catalyst in organic synthesis .

Energy Storage

Zinc Batteries

Recent research has focused on developing zinc-based batteries using this compound as a component of the electrolyte. A modified aqueous electrolyte incorporating this compound showed improved ionic conductivity and lower viscosity compared to traditional electrolytes. This advancement leads to enhanced performance in rechargeable zinc batteries, demonstrating commendable low-temperature adaptability and stability over extended cycling periods .

Material Science

Glass Formation

this compound is also significant in the field of material science, particularly in glass production. Research has shown that glasses doped with this compound exhibit unique structural and thermal properties. These materials are synthesized through various methods and characterized for their potential applications in optics and electronics .

Nonlinear Optical Properties

Studies have indicated that certain this compound compounds possess nonlinear optical properties, making them suitable for applications in photonics. The crystal structures of these materials have been analyzed for their vibrational modes, which contribute to their optical characteristics .

Health and Safety Applications

This compound is utilized in low concentrations in health-related applications due to its fluoride content. Fluoride compounds are known for their roles in dental health, particularly in preventing tooth decay. The controlled use of this compound in formulations can enhance the efficacy of fluoride treatments while minimizing potential side effects associated with higher concentrations .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of zinc fluoroborate primarily involves its catalytic activity. It acts as a Lewis acid, facilitating the formation of intermediates in organic reactions. The compound’s ability to stabilize transition states and lower activation energy makes it an effective catalyst . Additionally, its flame-retardant properties are attributed to the formation of a protective coal layer that prevents carbon oxidation .

Vergleich Mit ähnlichen Verbindungen

- Zinc tetrafluoroborate

- Zinc chloride

- Zinc bromide

Comparison: Zinc fluoroborate stands out due to its unique combination of catalytic and flame-retardant properties. Unlike zinc chloride and zinc bromide, which are primarily used as catalysts, this compound also offers significant flame-retardant capabilities . This dual functionality makes it a valuable compound in various applications, from organic synthesis to industrial flame retardancy.

Biologische Aktivität

Zinc fluoroborate (Zn(BF₄)₂) is a compound that has garnered attention for its diverse biological activities. This article delves into the biological effects, mechanisms of action, and potential applications of this compound, supported by relevant data tables and case studies.

This compound is a coordination compound that serves as a Lewis acid in various chemical reactions. Its ability to act as a catalyst has been explored in synthetic organic chemistry, particularly in the formation of biologically relevant compounds. The compound has shown promise in mediating reactions that yield thiazolidine derivatives, which possess notable antibacterial properties.

Mechanism of Antibacterial Activity

The antibacterial activity of this compound-derived compounds is attributed to their interaction with bacterial cell membranes. These compounds can disrupt membrane integrity, leading to cell lysis and death. Studies have demonstrated that certain thiazolidine-2-iminium salts synthesized using this compound exhibit significant growth inhibition against Gram-positive bacteria such as Bacillus cereus.

Antibacterial Efficacy

The following table summarizes the minimum inhibitory concentration (MIC) values for various thiazolidine-2-iminium tetrafluoroborates derived from this compound:

| Compound ID | Structure Type | MIC (mg/mL) | Target Bacteria |

|---|---|---|---|

| 5c | Thiazolidine-2-iminium | 1.25 | Bacillus cereus |

| 5e | Thiazolidine-2-iminium | 5.0 | Bacillus cereus |

| 5g | Thiazolidine-2-iminium | 10.0 | Bacillus cereus |

| 5i | Thiazolidine-2-iminium | 2.5 | Bacillus cereus |

These results indicate that certain derivatives possess potent antibacterial properties, making them candidates for further development as antimicrobial agents .

Study on Antiviral Potential

In addition to antibacterial activity, this compound has been explored for its potential antiviral effects. A study highlighted the synthesis of thiazolidine derivatives that showed promising antiviral activity against specific viral strains. The mechanism appears to involve interference with viral replication processes, although further research is needed to elucidate the exact pathways involved .

Cytotoxicity and Cancer Research

Recent investigations have also assessed the cytotoxicity of compounds synthesized using this compound. In silico studies have predicted anticancer activity against aromatase, a target implicated in breast cancer progression. Molecular docking studies indicated favorable interactions between these compounds and the target enzyme, suggesting potential therapeutic applications in oncology .

Eigenschaften

IUPAC Name |

zinc;ditetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BF4.Zn/c2*2-1(3,4)5;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMIVIYHDVNOQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

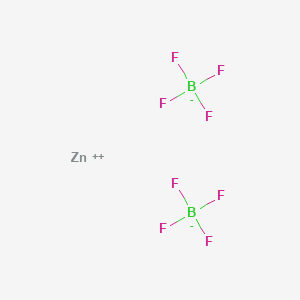

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2F8Zn | |

| Record name | ZINC FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90884715 | |

| Record name | Borate(1-), tetrafluoro-, zinc (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Zinc fluoroborate is a colorless odorless aqueous solution. Sinks and mixes with water. (USCG, 1999), Hydrate: White crystalline solid; [Pfaltz and Bauer MSDS] | |

| Record name | ZINC FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc tetrafluoroborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21863 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

212 °F at 760 mmHg (approx.) (USCG, 1999) | |

| Record name | ZINC FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.45 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | ZINC FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

13826-88-5 | |

| Record name | ZINC FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc tetrafluoroborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013826885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borate(1-), tetrafluoro-, zinc (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Borate(1-), tetrafluoro-, zinc (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc bis(tetrafluoroborate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC TETRAFLUOROBORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WX0623875O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are some notable catalytic applications of zinc tetrafluoroborate?

A1: Zinc tetrafluoroborate has been shown to effectively catalyze a wide range of organic reactions, including:

- Biginelli Condensation: It facilitates the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and thiones from aldehydes, 1,3-dicarbonyl compounds, and urea or thiourea at room temperature. []

- Oxime, Hydrazone, and Semicarbazone Cleavage: It enables the oxidation of these compounds to their corresponding carbonyl compounds in high yields. []

- Tetrahydropyranylation and Depyranylation of Alcohols: It efficiently catalyzes both the protection and deprotection of alcohols using tetrahydropyran. []

- Thioacetalization of Aldehydes: It selectively promotes the formation of cyclic dithioacetals from aldehydes. []

- Conversion of Aldehydes to Geminal Diacetates and Cyanoacetates: It catalyzes the conversion of aldehydes to 1,1-diacetates using acetic anhydride and to geminal cyanoacetates using a mixture of potassium cyanide and acetic anhydride. []

- Ring Expansion of Aziridines: It mediates the transformation of trans-aziridine-2-carboxylates into cis-2-iminothiazolidines and cis-thiazolidine-2-iminium tetrafluoroborates. []

- Epoxide Ring Opening: It efficiently catalyzes the ring opening of epoxides with amines, demonstrating high chemo-, regio-, and stereoselectivity. This reaction is particularly useful in the synthesis of pharmaceuticals like metoprolol. []

Q2: How does zinc tetrafluoroborate achieve its catalytic activity?

A2: Zinc tetrafluoroborate, being a Lewis acid, acts as an efficient catalyst due to its ability to activate both electrophiles and nucleophiles. This "electrophile-nucleophile dual activation" arises from a combination of coordination, charge-charge interactions, and hydrogen bond formation. [] This dual activation mechanism lowers the activation energy of reactions, enhancing reaction rates and facilitating product formation.

Q3: What are the advantages of using zinc tetrafluoroborate as a catalyst?

A3: Zinc tetrafluoroborate offers several benefits as a catalyst:

- Mild Reaction Conditions: It operates efficiently under mild conditions, often at room temperature, minimizing unwanted side reactions. [, , , ]

- High Selectivity: It exhibits excellent chemo-, regio-, and stereoselectivity in many reactions, leading to the desired product with high purity. [, ]

- High Efficiency: It often promotes reactions with high yields and short reaction times. [, , ]

- Environmental Friendliness: Aqueous solutions of zinc tetrafluoroborate are considered relatively environmentally benign compared to many organic solvents. [, , ]

Q4: Are there any limitations to using zinc tetrafluoroborate as a catalyst?

A4: While generally effective, zinc tetrafluoroborate's catalytic activity can be influenced by factors like substrate steric hindrance, electronic properties of reactants, and solvent choice. Research suggests its effectiveness can vary with different epoxides and amines. []

Q5: How does zinc tetrafluoroborate perform as a flame retardant for cotton fabrics?

A5: Zinc fluoroborate significantly improves the flame retardancy of cotton fabrics. When fabric is impregnated with a 50% this compound solution, the Limiting Oxygen Index (LOI) value increases from 16 for untreated fabric to above 55. This indicates a substantial improvement in the fabric's resistance to ignition and burning. []

Q6: How does zinc tetrafluoroborate affect the crease resistance of cotton fabrics?

A6: this compound, when used as a catalyst in the treatment of acrylic acid-grafted cotton fabric with tris(1-aziridinyl)phosphine oxide (APO), significantly enhances the fabric's crease recovery in both dry and wet states. This improvement is attributed to APO's reaction with both hydroxyl and carboxyl groups in the fabric. Importantly, this method helps maintain tensile strength, unlike traditional crosslinking methods. []

Q7: What spectroscopic techniques are useful for characterizing zinc tetrafluoroborate?

A7: Several spectroscopic techniques can be employed for characterization:

- FTIR Spectroscopy: Useful for identifying the presence of BF4− anions and studying the coordination environment around the zinc ion. [, ]

- X-ray Diffraction (XRD): Single-crystal XRD can be used to determine the solid-state structure of zinc tetrafluoroborate complexes, providing information about bond lengths, angles, and coordination geometry. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.